2-(3-Bromophenyl)furan
Overview
Description
2-(3-Bromophenyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a furan ring substituted with a bromophenyl group at the second position
Mechanism of Action
Target of Action
Furan derivatives have been found to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Furan derivatives have been known to participate in various biological activities . For instance, they have been used in the synthesis of drugs, antifungal agents, and ligands or as monomers for the production of fluorescent materials .
Pharmacokinetics
Furan derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Furan derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the suzuki–miyaura coupling reaction, in which furan derivatives participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(3-Bromophenyl)furan plays a significant role in biochemical reactions, particularly in the context of halogen interactions. It interacts with various enzymes, proteins, and other biomolecules through halogen bonding, which can influence the stability and reactivity of these molecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and stability . The nature of these interactions often involves the formation of halogen bonds, which can alter the conformation and function of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins involved in stress response pathways, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming halogen bonds with active site residues, leading to changes in enzyme activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating their binding to DNA and altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form halogen bonds.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment . For example, it may localize to the nucleus and influence gene expression by interacting with nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)furan can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated furan compound. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale. The choice of reagents and conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
- Substituted furans with various functional groups.
- Oxidized furan derivatives.
- Complex molecules formed through coupling reactions.
Scientific Research Applications
2-(3-Bromophenyl)furan has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
2-Phenylfuran: Lacks the bromine substituent, resulting in different reactivity and properties.
3-Bromophenylfuran: The position of the bromine atom affects the compound’s chemical behavior.
2-(4-Bromophenyl)furan: Similar structure but with the bromine atom at the para position, leading to different electronic effects.
Uniqueness: 2-(3-Bromophenyl)furan is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential applications. The combination of the furan ring and bromophenyl group provides a versatile scaffold for further functionalization and exploration in various fields.
Properties
IUPAC Name |
2-(3-bromophenyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIZEZABLIGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442457 | |
Record name | 2-(3-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-51-1 | |
Record name | 2-(3-Bromophenyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85553-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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